molecular formula C20H21N3O3 B2850827 1-benzyl-3-(4-methoxyphenyl)-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione CAS No. 1005107-82-3

1-benzyl-3-(4-methoxyphenyl)-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione

Cat. No.: B2850827
CAS No.: 1005107-82-3
M. Wt: 351.406
InChI Key: JEJFYSPDACMZPU-UHFFFAOYSA-N
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Description

1-benzyl-3-(4-methoxyphenyl)-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a tetrahydropyrrolo[3,4-c]pyrazole core substituted with benzyl, methoxyphenyl, and methyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(4-methoxyphenyl)-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate precursors to form the pyrazole core. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Substitution Reactions: The pyrazole core is then subjected to substitution reactions to introduce the benzyl, methoxyphenyl, and methyl groups. These reactions often involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.

    Cyclization and Functionalization: The final step involves the cyclization of the substituted pyrazole to form the tetrahydropyrrolo[3,4-c]pyrazole ring system. This step may require the use of strong acids or bases as catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(4-methoxyphenyl)-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic ring or the pyrazole core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-3-(4-methoxyphenyl)-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antiproliferative and antimicrobial properties. It may act as a lead compound for the development of new drugs.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-methoxyphenyl)-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-(4-methoxyphenyl)-5-methylpyrazole: Similar structure but lacks the tetrahydropyrrolo ring.

    1-benzyl-3-(4-methoxyphenyl)-5-methylpyrrole: Similar structure but lacks the pyrazole ring.

    1-benzyl-3-(4-methoxyphenyl)-5-methylindole: Similar structure but contains an indole ring instead of the pyrazole ring.

Uniqueness

1-benzyl-3-(4-methoxyphenyl)-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione is unique due to its tetrahydropyrrolo[3,4-c]pyrazole core, which imparts specific chemical and biological properties

Biological Activity

1-benzyl-3-(4-methoxyphenyl)-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C19H19N3O3
  • Molecular Weight : 337.379 g/mol
  • Structure : The compound features a tetrahydropyrrolo structure fused with a pyrazole ring, which is known for contributing to various biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • mTOR Pathway Modulation : Research indicates that compounds with similar structures can inhibit the mTORC1 signaling pathway. This inhibition leads to reduced cell proliferation and increased autophagy in cancer cells, suggesting that this compound may possess anticancer properties by modulating autophagic processes .
  • Antiproliferative Activity : Preliminary studies have shown that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. The specific compound under discussion may also demonstrate similar activity due to its structural similarities with known active compounds .

Biological Activity Data

Activity Description
AnticancerPotential antiproliferative effects through mTORC1 inhibition
Autophagy ModulationInduces autophagy and disrupts autophagic flux in cancer cells
Metabolic StabilityExhibits good metabolic stability in vitro

Case Study 1: Anticancer Activity

A study focusing on pyrazole derivatives highlighted that certain compounds showed submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. These compounds were found to reduce mTORC1 activity significantly and promote autophagy at basal levels. The findings suggest that this compound may be part of a new class of autophagy modulators with potential anticancer applications .

Case Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationships of similar compounds revealed that modifications in the benzyl and methoxy groups significantly influenced their biological activities. This suggests that optimizing these substituents could enhance the efficacy of this compound as an anticancer agent .

Properties

IUPAC Name

1-benzyl-3-(4-methoxyphenyl)-5-methyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-22-19(24)16-17(14-8-10-15(26-2)11-9-14)21-23(18(16)20(22)25)12-13-6-4-3-5-7-13/h3-11,16-18,21H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJFYSPDACMZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2C(NN(C2C1=O)CC3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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